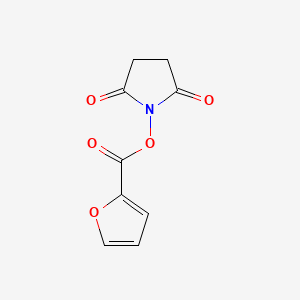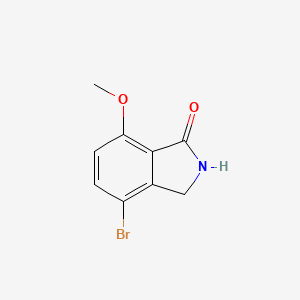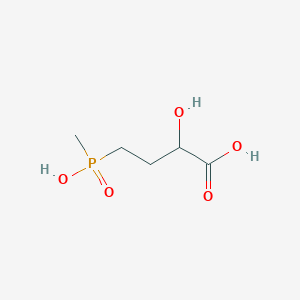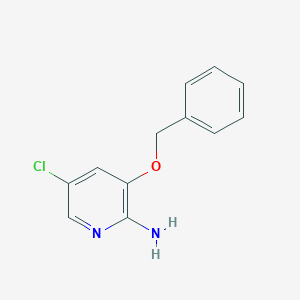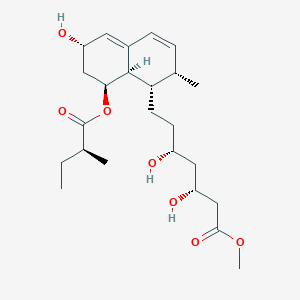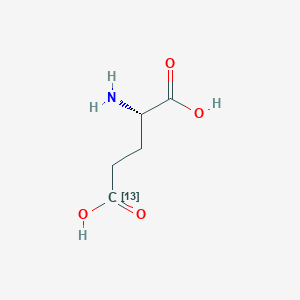
4-(1-Hydroxyethyl)benzaldehyde
Overview
Description
4-(1-Hydroxyethyl)benzaldehyde is an organic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.1745 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a hydroxyethyl group at the para position. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(1-Hydroxyethyl)benzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-(1-hydroxyethyl)toluene using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the reduction of 4-acetylbenzaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. For example, the catalytic hydrogenation of 4-acetylbenzaldehyde in the presence of a palladium catalyst can yield this compound with high efficiency .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed:
Oxidation: 4-(1-oxoethyl)benzaldehyde.
Reduction: 4-(1-hydroxyethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Hydroxyethyl)benzaldehyde has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Biological Studies: It is used in studies related to enzyme inhibition and metabolic pathways.
Industrial Applications: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity . The hydroxyethyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 4-(1-Hydroxyethyl)benzonitrile
- 4-(1-Hydroxyethyl)benzyl alcohol
- 4-(1-Hydroxyethyl)benzene
Comparison: 4-(1-Hydroxyethyl)benzaldehyde is unique due to the presence of both an aldehyde and a hydroxyethyl group, which imparts distinct reactivity and properties compared to its analogs. For example, 4-(1-Hydroxyethyl)benzonitrile lacks the aldehyde group, resulting in different chemical behavior and applications . Similarly, 4-(1-Hydroxyethyl)benzyl alcohol has a hydroxyl group instead of an aldehyde, affecting its reactivity in reduction and oxidation reactions .
Properties
IUPAC Name |
4-(1-hydroxyethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-7,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQCYFPPETYXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




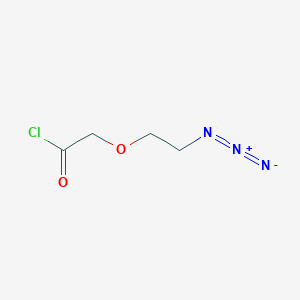

![2-Piperidinecarboxylicacid,1-[2-amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-,ethylester,[2R-[1(S*),2alphar,4beta]]](/img/structure/B3331250.png)



